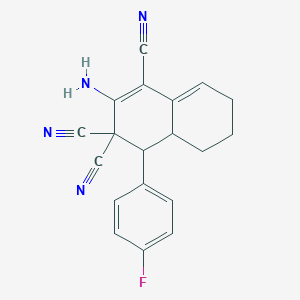![molecular formula C17H16N2O4 B387568 [4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate](/img/structure/B387568.png)
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is a complex organic compound with the molecular formula C23H20N2O5. This compound is known for its unique chemical structure, which includes a benzoyl hydrazone moiety and a methoxyphenyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester typically involves the condensation of 4-(benzoyl-hydrazonomethyl)-2-methoxyphenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as pyridine, to facilitate the esterification process. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl hydrazone moiety to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
科学研究应用
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester involves its interaction with specific molecular targets and pathways. The benzoyl hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.
相似化合物的比较
Similar Compounds
- Acetic acid (4S,5R)-4-(benzoyl-hydrazonomethyl)-2-methyl-[1,3]dioxan-5-yl ester
- (4-(((4-(benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid
Uniqueness
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32g/mol |
IUPAC 名称 |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)23-15-9-8-13(10-16(15)22-2)11-18-19-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b18-11+ |
InChI 键 |
JHHYXPXFXAAATB-WOJGMQOQSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B387487.png)
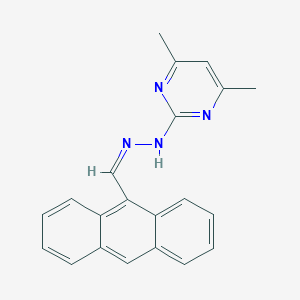

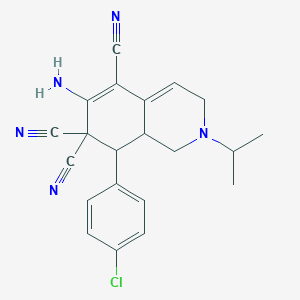

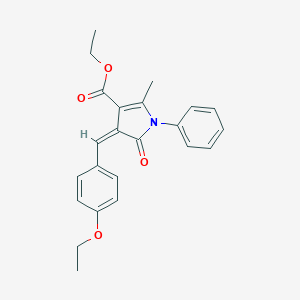
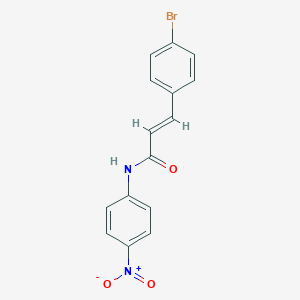
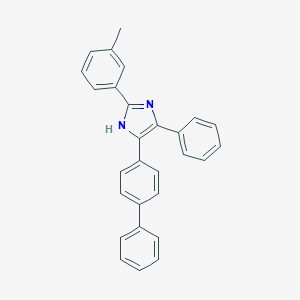
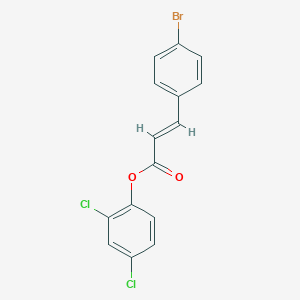
![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)
![2-{1-Cyclopropyl-3-[4-(dimethylamino)phenyl]-2-propenylidene}malononitrile](/img/structure/B387507.png)
